2-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-1-(4-chlorobenzenesulfonyl)-4,5-dihydro-1H-imidazole
CAS No.: 868217-56-5
Cat. No.: VC6454247
Molecular Formula: C16H13Cl2FN2O2S2
Molecular Weight: 419.31
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 868217-56-5 |
|---|---|
| Molecular Formula | C16H13Cl2FN2O2S2 |
| Molecular Weight | 419.31 |
| IUPAC Name | 2-[(2-chloro-6-fluorophenyl)methylsulfanyl]-1-(4-chlorophenyl)sulfonyl-4,5-dihydroimidazole |
| Standard InChI | InChI=1S/C16H13Cl2FN2O2S2/c17-11-4-6-12(7-5-11)25(22,23)21-9-8-20-16(21)24-10-13-14(18)2-1-3-15(13)19/h1-7H,8-10H2 |
| Standard InChI Key | KWNSBYXMSAHLNI-UHFFFAOYSA-N |
| SMILES | C1CN(C(=N1)SCC2=C(C=CC=C2Cl)F)S(=O)(=O)C3=CC=C(C=C3)Cl |
Introduction
Chemical Identity
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IUPAC Name: 2-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-1-(4-chlorobenzenesulfonyl)-4,5-dihydro-1H-imidazole
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Molecular Formula: C15H12Cl2FN2O2S
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Molecular Weight: 391.24 g/mol
Structural Features
This compound contains:
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An imidazole ring, which is a common pharmacophore in medicinal chemistry.
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A sulfanyl group (-S-) linking the imidazole to a 2-chloro-6-fluorophenyl moiety.
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A benzenesulfonyl group attached to the nitrogen of the imidazole ring.
General Synthesis
The compound can be synthesized through:
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Nucleophilic Substitution: Reacting a precursor containing the imidazole core with a halogenated phenyl derivative under basic conditions.
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Sulfonation: Introducing the benzenesulfonyl group using sulfonyl chloride derivatives.
Related Compounds
Research has identified structurally similar derivatives with variations in the phenyl or imidazole substituents that exhibit biological activity, particularly in anticancer studies .
Anticancer Potential
Compounds containing similar benzenesulfonamide and imidazole moieties have demonstrated selective cytotoxicity against cancer cell lines such as HeLa (cervical cancer) and HCT-116 (colon cancer). The mechanism involves:
Metabolic Stability
Studies on related compounds suggest susceptibility to oxidation in liver microsomes, leading to metabolites such as sulfenic and sulfinic acids. This metabolic profile influences their pharmacokinetics and therapeutic potential .
Drug Development
The structural features of this compound make it a promising candidate for further development as:
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Anticancer agents targeting specific cell lines.
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Probes for studying sulfanyl-linked pharmacophores.
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